molecular formula C8H8BrN3S B13091039 3-(3-Bromothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine

3-(3-Bromothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B13091039
M. Wt: 258.14 g/mol
InChI Key: GMBJSXBBLIGKKO-UHFFFAOYSA-N
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Description

3-(3-Bromothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine is an organic compound that features a bromothiophene ring attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine typically involves the Suzuki cross-coupling reaction. This reaction is known for its ability to form carbon-carbon bonds between a boronic acid and a halide, facilitated by a palladium catalyst . The reaction conditions often include the use of Pd(PPh3)4 as the catalyst and K3PO4 as the base, with the reaction carried out at elevated temperatures around 90°C .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the Suzuki cross-coupling reaction is widely used in industrial settings due to its efficiency and scalability. The reaction’s mild conditions and tolerance to various functional groups make it suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the thiophene ring .

Scientific Research Applications

3-(3-Bromothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Bromothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The bromothiophene and pyrazole rings can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    3-Bromothiophene: A simpler compound with a bromine atom attached to a thiophene ring.

    4-Methyl-1H-pyrazole: A compound with a methyl group attached to a pyrazole ring.

Uniqueness

3-(3-Bromothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine is unique due to the combination of the bromothiophene and pyrazole rings, which confer specific chemical and biological properties not found in simpler analogs .

Properties

Molecular Formula

C8H8BrN3S

Molecular Weight

258.14 g/mol

IUPAC Name

5-(3-bromothiophen-2-yl)-4-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C8H8BrN3S/c1-4-6(11-12-8(4)10)7-5(9)2-3-13-7/h2-3H,1H3,(H3,10,11,12)

InChI Key

GMBJSXBBLIGKKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1N)C2=C(C=CS2)Br

Origin of Product

United States

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